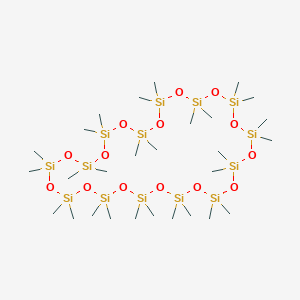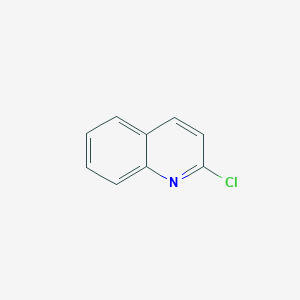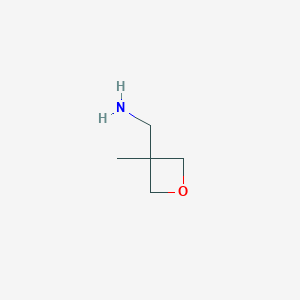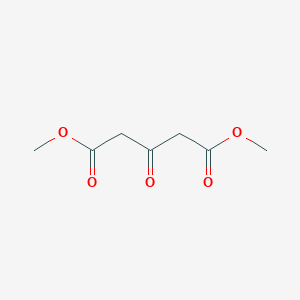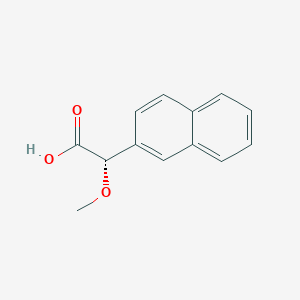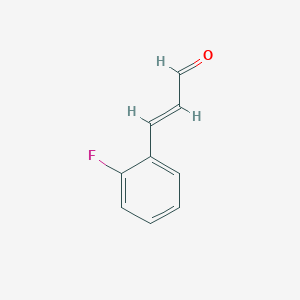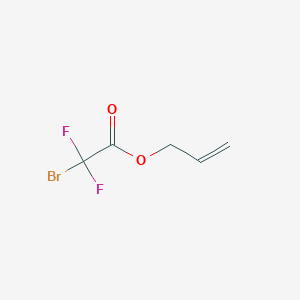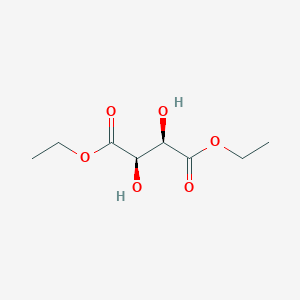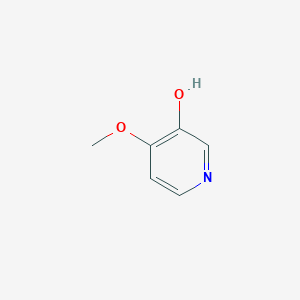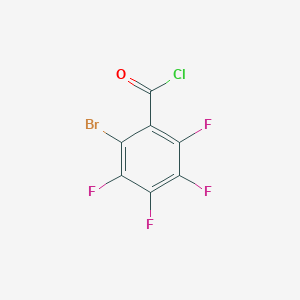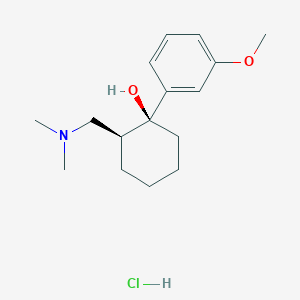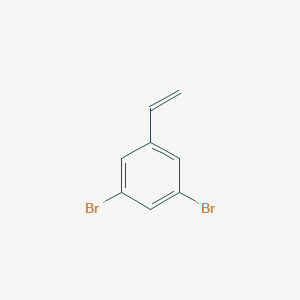
3,5-二溴苯乙烯
描述
3,5-Dibromostyrene is a brominated derivative of styrene, characterized by the presence of two bromine atoms on the aromatic ring. This compound is of interest due to its potential applications in polymer chemistry and materials science. The synthesis and polymerization of dibromostyrene, as well as its copolymerization with styrene, have been explored to understand its properties and reactivity .
Synthesis Analysis
The synthesis of dibromostyrene has been achieved through two different synthetic routes. These methods have led to the preparation of mixtures of 2,4- and 3,4-dibromostyrene. Additionally, a new monomer, 2,4,5-tribromostyrene, has been prepared and characterized. The synthesis of related bulky styrene derivatives, such as 3,5-di-tert-butylstyrene, involves the alkylation of toluene followed by a Wittig reaction to introduce the C1 unit .
Molecular Structure Analysis
The molecular structure of 3,5-dibromostyrene is not explicitly detailed in the provided papers. However, the presence of bromine atoms on the aromatic ring significantly influences the reactivity and properties of the molecule. The bulky nature of the substituents on the ring, as seen in similar compounds like 3,5-di-tert-butylstyrene, is known to affect the steric aspects of polymerization and the design of polymer building blocks .
Chemical Reactions Analysis
The chemical reactivity of dibromostyrene has been studied in the context of its polymerization and copolymerization with styrene. The rate of polymerization of dibromostyrene shows a marked acceleration from very low conversion, leading to the formation of an insoluble polymer. This acceleration is attributed to the Trommsdorf effect, and the insolubility is due to crosslinking by chain transfer to monomer and polymer. The monomer reactivity ratios for the copolymerization of styrene with dibromostyrene have been determined, indicating that dibromostyrene is more reactive towards styryl radicals than styrene itself .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dibromostyrene are inferred from its behavior during polymerization. The bulk polymerization of dibromostyrene results in an insoluble polymer, suggesting a high degree of crosslinking. The thermal polymerization rates of dibromostyrene and its tribrominated counterpart have been established, with the tribrominated version showing a higher rate than both dibromostyrene and styrene. These findings suggest that the introduction of bromine atoms into the styrene molecule significantly alters its polymerization behavior and the properties of the resulting polymer .
科学研究应用
聚合物合成和性质:
- 3,5-二溴苯乙烯已被用于合成和聚合二溴苯乙烯和三溴苯乙烯。这些化合物在聚合速率上表现出明显的加速,并形成不溶性聚合物,这归因于交联和Trommsdorf效应(Cubbon & Smith, 1969)。
- 在新型纳米复合材料和星形分子的开发中,3,5-二溴苯乙烯已被用作Heck偶联反应的试剂(Sulaiman et al., 2008)。
- 该化合物已参与通过Suzuki偶联合成梳状聚苯烯,展示了其在创造具有独特溶解性和热性能的聚合物中的实用性(Cianga & Yagcı, 2002)。
材料科学和有机电子学:
- 有机半导体领域的研究中,3,5-二溴苯乙烯已被用于合成OLED器件的电致发光材料(Salunke et al., 2016)。
- 它还被用于制备荧光聚合物和树枝状分子,突显了其在开发具有独特光学性能的先进材料中的作用(Lee et al., 2007)。
传感和检测应用:
- 在化学传感领域,3,5-二溴苯乙烯衍生物已被用于开发用于检测特定化合物(如水介质中的3,5-二硝基水杨酸)的传感器(Kumar et al., 2015)。
- 它还在合成用作金属离子和有机化合物光学传感器的纳米纤维膜中找到应用,展示了其在传感技术中的多功能性(Wang et al., 2002)。
属性
IUPAC Name |
1,3-dibromo-5-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITDEAXLQUVPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595612 | |
| Record name | 1,3-Dibromo-5-ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromostyrene | |
CAS RN |
120359-56-0 | |
| Record name | 3,5-Dibromostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120359560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibromo-5-ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIBROMOSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224BN365J3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

